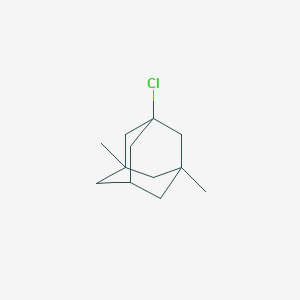

1-Chloro-3,5-dimethyladamantane

Description

Historical Context of Adamantane (B196018) Derivatives in Chemical Research

The story of adamantane begins with its discovery in petroleum in 1933, a finding that opened a new chapter in the study of polyhedral organic compounds. wikipedia.org The molecule's unique, rigid, and stress-free structure, resembling a small fragment of a diamond lattice, immediately intrigued chemists. wikipedia.org However, it was not until the development of more practical synthetic routes in the mid-20th century that the full potential of adamantane and its derivatives began to be realized. nih.gov A pivotal moment in the history of adamantane derivatives came with the discovery of the antiviral activity of amantadine (B194251) (1-aminoadamantane) in the 1960s. wikipedia.orgnih.gov This discovery was a catalyst, sparking widespread interest in the medicinal applications of this class of compounds and leading to the synthesis and investigation of a vast number of adamantane analogs. wikipedia.orgnih.gov Research into halogenated adamantane derivatives, in particular, has been extensive, as these compounds serve as versatile intermediates for further functionalization. energetic-materials.org.cn

Significance of Adamantane Scaffold in Organic Synthesis and Medicinal Chemistry

The adamantane cage is more than just a chemical curiosity; its distinct properties make it a valuable building block in various chemical disciplines. Its rigid framework provides a well-defined and predictable three-dimensional structure, a desirable feature in the design of molecules intended to interact with specific biological targets. nih.govnih.gov The lipophilic nature of the adamantane moiety can enhance the ability of a drug molecule to cross cell membranes, thereby improving its bioavailability.

In organic synthesis, the adamantane skeleton serves as a robust and sterically demanding substituent that can influence the reactivity and selectivity of chemical transformations. nih.gov Its derivatives are utilized as building blocks for the construction of more complex molecules, including polymers and advanced materials. wikipedia.org The unique stability of the adamantyl cation also plays a significant role in its chemical reactivity. nih.gov In medicinal chemistry, the incorporation of an adamantane group can lead to compounds with a range of therapeutic applications, from antiviral and antidiabetic agents to treatments for neurodegenerative diseases. wikipedia.orgnih.gov

Specific Focus on 1-Chloro-3,5-dimethyladamantane within the Adamantane Family

Within the large family of adamantane derivatives, this compound (C₁₂H₁₉Cl) holds a position of particular importance, primarily as a key intermediate in the synthesis of the drug memantine (B1676192). Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, is used in the treatment of moderate-to-severe Alzheimer's disease. The synthesis of memantine often proceeds via the amination of this compound.

Chemical and Physical Properties of this compound

The following table summarizes some of the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₉Cl |

| Molecular Weight | 198.73 g/mol |

| CAS Number | 707-36-8 |

| Appearance | Colorless to almost colorless clear liquid |

| Density | 1.0175 g/mL at 25 °C |

| Refractive Index | n/D 1.4962 |

| Flash Point | 102 °C (215.6 °F) |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Table 1: Physical and Chemical Properties of this compound. Data sourced from sigmaaldrich.com.

Research Findings on this compound

Research on this compound has predominantly focused on its application as a precursor to memantine. The synthesis of this compound itself typically involves the chlorination of 3,5-dimethyladamantane. Various chlorinating agents and reaction conditions can be employed to achieve this.

Once synthesized, this compound is a key reactant in the subsequent amination step to introduce the amino group required for memantine's biological activity. This transformation highlights the reactivity of the chloro-substituted bridgehead position of the adamantane core. The steric hindrance provided by the adamantane cage and the electronic effects of the methyl groups influence the course of this nucleophilic substitution reaction.

While the synthesis of memantine is the most prominent application, the reactivity of this compound makes it a subject of interest in broader synthetic chemistry research. Halogenated adamantanes are known to be versatile starting materials for a variety of functional group transformations, allowing for the introduction of different moieties at the bridgehead positions. energetic-materials.org.cn

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3,5-dimethyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19Cl/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDRFQZLDWZHPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390748 | |

| Record name | 1-Chloro-3,5-dimethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

707-36-8 | |

| Record name | 1-Chloro-3,5-dimethyladamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=707-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3,5-dimethyladamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3,5-dimethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-3,5-dimethyladamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-3,5-DIMETHYLADAMANTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8E5DB8WPY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Chloro 3,5 Dimethyladamantane

Direct Halogenation Approaches

Direct halogenation methods offer a straightforward route to 1-chloro-3,5-dimethyladamantane by introducing a chlorine atom directly onto the 3,5-dimethyladamantane scaffold.

Chlorination of 3,5-Dimethyladamantane Precursors

The most common precursor for this transformation is 3,5-dimethyladamantane. Chlorination can be induced using several techniques, including photochemical and catalytic methods. These reactions can be performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. Another approach involves the halogenation of 1-hydroxy-3,5-dimethyladamantane.

Photochlorination, initiated by light, provides a method for converting carbon-hydrogen (C-H) bonds to carbon-chlorine (C-Cl) bonds. wikipedia.org This process is a chain reaction started by the homolytic cleavage of molecular chlorine into chlorine radicals upon exposure to ultraviolet (UV) radiation. wikipedia.org While generally unselective, the reactivity of C-H bonds in photochlorination follows the order of tertiary > secondary > primary. wikipedia.org In a relevant study, irradiating a solution of 1,3-dimethyladamantane (B135411) in carbon tetrachloride at 40°C for 10 hours with UV light yielded 60–65% of the chloro product. This technique offers a metal-free alternative, though scalability can be a challenge due to long reaction times.

Metal salt catalysis presents an alternative to photochemical methods for the chlorination of adamantane (B196018) derivatives. Systems composed of a metal complex, tetrachloromethane, acetonitrile, and potassium carbonate have proven effective for the preparative chlorination of alkanes, yielding secondary and tertiary chloro derivatives. psu.edu These catalytic systems can activate the C-Cl bond of tetrachloromethane, leading to the formation of reactive trichloromethyl radicals. psu.edu This method avoids the use of more toxic and less selective chlorinating agents like elemental chlorine. psu.edu

Conversion from Other Halogenated Adamantane Derivatives

An alternative synthetic strategy involves the conversion of a different halogenated adamantane, such as 1-bromo-3,5-dimethyladamantane (B142378), into the desired chloro-derivative.

The synthesis of this compound can be achieved from its bromo-analog, 1-bromo-3,5-dimethyladamantane. This transformation is an example of a Finkelstein-type reaction, where a halide is exchanged for another. Treating the brominated intermediate with sodium chloride in a suitable solvent like dimethylformamide (DMF) can facilitate this conversion. For instance, reacting 1-bromo-3,5-dimethyladamantane with sodium chloride in DMF at 120°C for 12 hours can result in a 70–75% conversion to the chloro derivative. The precursor, 1-bromo-3,5-dimethyladamantane, can be synthesized by reacting 1,3-dimethyladamantane with bromine in acetic acid. chemicalbook.com

Functional Group Interconversion Strategies

Functional group interconversion (FGI) represents a broad category of synthetic strategies where one functional group is transformed into another. In the context of this compound synthesis, this could involve the conversion of a hydroxyl group to a chlorine atom. The conversion of alcohols to alkyl chlorides can be achieved using various reagents, such as thionyl chloride (SOCl₂) or phosphorus-based reagents like triphenylphosphine (B44618) in combination with a chlorine source (e.g., CCl₄, Cl₂). vanderbilt.edu For example, 3,5-dimethyladamantan-1-ol can be converted to this compound using hydrochloric acid or thionyl chloride. researchgate.net A study reported an 82% yield for this conversion using either HCl or SOCl₂ as the chlorinating agent.

| Precursor | Reagents | Conditions | Product | Yield (%) |

| 3,5-Dimethyladamantane | UV light, CCl₄ | 40°C, 10 hours | This compound | 60-65 |

| 1-Bromo-3,5-dimethyladamantane | NaCl, DMF | 120°C, 12 hours | This compound | 70-75 |

| 3,5-Dimethyl-1-adamantanol (B133686) | HCl or SOCl₂ | 80-100°C | This compound | 82 |

| 1,3-Dimethyladamantane | Bromine, Acetic Acid | 50°C, 3 hours | 1-Bromo-3,5-dimethyladamantane | 85-90 |

From 1-Hydroxy-3,5-dimethyladamantane

A common and direct method for the synthesis of this compound involves the halogenation of 1-hydroxy-3,5-dimethyladamantane. This precursor, an alcohol, can be converted to the corresponding chloride through reactions with various chlorinating agents.

Detailed research findings indicate that reagents such as hydrogen chloride (HCl) or thionyl chloride (SOCl₂) are effective for this transformation. A study in 2021 reported achieving a yield of 82% using 3,5-dimethyl-1-adamantanol as the starting material. The optimization of this reaction is highly dependent on controlling the reaction temperature, typically maintained between 80 and 100°C, and the stoichiometric ratios of the reactants to minimize the formation of over-chlorinated byproducts.

The general reaction can be represented as:

C₁₂H₂₀O + SOCl₂ → C₁₂H₁₉Cl + SO₂ + HCl

or

C₁₂H₂₀O + HCl → C₁₂H₁₉Cl + H₂O

The choice of chlorinating agent and reaction conditions can be tailored to optimize yield and purity.

Through N-Chloro-acetylamino-3,5-dimethyladamantane Intermediates

An alternative synthetic pathway to this compound proceeds through an N-chloro-acetylamino-3,5-dimethyladamantane intermediate. iprop-ua.com This multi-step process offers a different approach to introducing the chloro group onto the adamantane cage.

This method is part of a broader synthetic scheme for producing Memantine (B1676192) and its hydrochloride salt. iprop-ua.com The process involves the use of N-chloroacetylamino-3,5-dimethyladamantane as a novel intermediate. iprop-ua.com While the direct conversion of this intermediate to this compound is not the primary goal of the described patent, its synthesis represents a key step in a route that ultimately yields an amino-functionalized adamantane.

Further details on the specific reaction conditions and yields for the conversion of the N-chloro-acetylamino intermediate to this compound are not extensively reported in the context of producing the chloro-adamantane itself, but rather as a precursor for amination.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of increasing interest, driven by the need for more environmentally benign and sustainable chemical processes. While specific studies focusing solely on "green" synthesis of this particular compound are not abundant, the principles can be applied to existing methods.

Key areas for applying green chemistry include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. In the context of the synthesis from 1-hydroxy-3,5-dimethyladamantane, the reaction with HCl shows better atom economy than with SOCl₂.

Use of Safer Solvents and Reagents: Exploring the use of less hazardous solvents and reagents. For instance, replacing traditional chlorinated solvents with greener alternatives.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to minimize waste. Research into catalytic chlorination using various Lewis acids like iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃) aims to improve efficiency and reduce waste.

One approach that aligns with green chemistry principles is the one-pot synthesis of cage alcohols, which are precursors to chloro-adamantanes. An efficient one-pot procedure has been developed for synthesizing cage alcohols with hydroxy groups at the bridgehead positions, involving initial nitroxylation followed by hydrolysis. researchgate.net This reduces the number of separate reaction and purification steps, thereby minimizing solvent use and waste generation.

Industrial Scale-Up Considerations for Production

The industrial production of this compound is closely tied to its use as an intermediate for pharmaceuticals like Memantine. google.comgoogle.com Therefore, the scale-up of its synthesis requires careful consideration of safety, cost-effectiveness, and process efficiency.

A prevalent industrial method involves a two-step process starting from 1,3-dimethyladamantane. This includes an initial bromination to form 1-bromo-3,5-dimethyladamantane, followed by a halogen exchange reaction to yield the final chloro-derivative. While this adds a step, it avoids the handling of gaseous chlorine, which presents significant operational hazards on a large scale.

Key Industrial Scale-Up Parameters:

| Parameter | Considerations |

| Reactors | Continuous-flow reactors are often preferred to maintain consistent temperature and mixing, which is crucial for minimizing the formation of di- and tri-chlorinated side products. |

| Catalyst Selection | Lewis acids such as FeCl₃ and AlCl₃ are used to catalyze the chlorination. While AlCl₃ can lead to faster reaction times, it requires stricter moisture control due to its hygroscopic nature and necessitates a post-reaction neutralization step. |

| Temperature Control | Precise temperature control is critical. For instance, in the bromination step, the reaction is typically carried out at around 50°C, while the subsequent chlorination (halogen exchange) is performed at a higher temperature of 120°C. |

| Solvent Choice | The choice of solvent impacts reaction efficiency and safety. Acetic acid is used for bromination, and dimethylformamide (DMF) is a common solvent for the halogen exchange step. |

| Safety Protocols | Given the use of corrosive and potentially hazardous reagents like bromine and strong acids, robust safety protocols are essential. The two-step halogen exchange process is an example of designing a safer industrial process. google.com |

Comparative Analysis of Catalysts for Chlorination:

| Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

| FeCl₃ | 70 | 6 | 75 | 98 |

| AlCl₃ | 65 | 5 | 72 | 97 |

| ZnCl₂ | 80 | 7 | 68 | 95 |

This data is based on a comparative analysis of Lewis acid catalysts for the chlorination reaction.

The process for manufacturing Memantine, and by extension its precursors, has been successfully scaled up to industrial manufacturing conditions, demonstrating the feasibility of these synthetic routes for large-scale production. google.com

Reactivity and Reaction Mechanisms of 1 Chloro 3,5 Dimethyladamantane

Nucleophilic Substitution Reactions

Nucleophilic substitution is the primary mode of reaction for 1-chloro-3,5-dimethyladamantane. The stability of the intermediate 3,5-dimethyladamant-1-yl cation allows for reactions with a variety of nucleophiles. These reactions are crucial in the synthesis of various derivatives, most notably the pharmaceutical agent Memantine (B1676192).

Amination Reactions

Amination reactions of this compound are of significant industrial and academic interest as they form the basis for the synthesis of 1-amino-3,5-dimethyladamantane (Memantine). These reactions typically proceed through a Ritter-type mechanism, where the adamantyl carbocation is trapped by a nitrile or a related nitrogen-containing nucleophile, followed by hydrolysis to yield the amine.

The reaction of this compound with formamide (B127407) is a key step in several reported syntheses of Memantine. nih.govgoogle.com This reaction can be considered a variation of the Ritter reaction, where formamide acts as the nucleophile. The process generally involves the generation of the 3,5-dimethyladamant-1-yl cation in the presence of a strong acid, which is then trapped by formamide. Subsequent hydrolysis of the resulting N-(3,5-dimethyladamantan-1-yl)formamide yields the desired amine.

In a well-established two-step synthesis of Memantine hydrochloride starting from 1,3-dimethyladamantane (B135411), the intermediate 1-formamido-3,5-dimethyladamantane is formed in high yield. nih.gov While this synthesis starts from the parent hydrocarbon, the underlying principle of carbocation formation and subsequent reaction with formamide is directly applicable to the reaction of this compound. The reaction of 1,3-dimethyladamantane with formamide and nitric acid at 85°C produces 1-formamido-3,5-dimethyladamantane in a remarkable 98% yield. nih.gov

A patented process describes the manufacture of N-formyl-1-amino-3,5-dimethyladamantane from 1,3-dimethyladamantane by reacting it with an acid mixture (sulfuric and nitric acid) followed by formamide at a temperature of at least 50°C. google.com The subsequent hydrolysis of the formamide derivative with hydrochloric acid yields Memantine hydrochloride. google.com

Reaction of 1,3-Dimethyladamantane with Formamide

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 1,3-Dimethyladamantane | Formamide, Nitric Acid | 1-Formamido-3,5-dimethyladamantane | 98% | nih.gov |

| 1,3-Dimethyladamantane | Concentrated H₂SO₄, Concentrated HNO₃, Formamide | N-Formyl-1-amino-3,5-dimethyladamantane | Not specified | google.com |

Similar to formamide, acetamide (B32628) can be used as a nucleophile in a Ritter-type reaction to produce 1-acetamido-3,5-dimethyladamantane. This reaction is another viable route to Memantine, as the acetyl group can be hydrolyzed to reveal the primary amine. A process for preparing Memantine hydrochloride from 1-halo-3,5-dimethyladamantane involves reacting it with a nitrile (like acetonitrile, which would lead to the acetamide derivative after hydration) in the presence of phosphoric acid at temperatures between 50°C and 100°C. google.com

Amination Reactions of Adamantane (B196018) Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Halo-3,5-dimethyladamantane | Nitrile, Phosphoric Acid | n-Acetamido-3,5-dimethyladamantane | Not specified | google.com |

| 1,3-Dimethyladamantane | Nitric Acid, Acetonitrile | 1-Acetamido-3,5-dimethyladamantane | Intermediate, overall 85% for Memantine HCl | ijpsr.com |

| 1-Bromo-3,5-dimethyladamantane (B142378) | Urea (B33335), Formic Acid | Memantine | Not specified | researchgate.net |

| 1-Bromo-3,5-dimethyladamantane | Urea, Diphenyl ether | Memantine Hydrochloride | 75.81% | jmpm.vn |

While many amination reactions of adamantane derivatives rely on stoichiometric reagents and harsh conditions, catalytic methods are being explored. For instance, the reaction of 1-bromo-3,5-dimethyladamantane with acetamide can be catalyzed by manganese-containing compounds such as MnCl₂, MnBr₂, Mn(OAc)₂, Mn(acac)₃, and Mn₂(CO)₁₀. google.com These reactions are typically carried out at 120-130°C for 3-4 hours with a molar ratio of the adamantane derivative to acetamide to catalyst of 100:150-200:1-3. google.com This catalytic approach simplifies the process and reduces catalyst consumption. google.com

Reactions with Organosilicon Compounds

Information regarding the reaction of this compound with organosilicon compounds is limited in readily available literature. However, the generation of the stable 3,5-dimethyladamant-1-yl cation from the chloro-derivative suggests the potential for electrophilic attack on various organosilicon nucleophiles. These could include silyl (B83357) enol ethers, silyl ketene (B1206846) acetals, and allylsilanes, which are known to react with carbocations or Lewis acid-activated alkyl halides. Such reactions would lead to the formation of new carbon-carbon bonds at the adamantane bridgehead, providing access to a range of structurally diverse derivatives.

Other Nucleophilic Displacements

The propensity of this compound to undergo S(_N)1 reactions opens it up to a variety of other nucleophilic substitutions. Although specific examples with this exact substrate are not extensively documented in readily accessible sources, the general principles of S(_N)1 reactions with tertiary alkyl halides can be applied.

For instance, reaction with strong nucleophiles that are also strong bases, such as Grignard reagents or organolithium compounds, would likely be complicated by elimination reactions. However, substitution might be achievable under carefully controlled conditions. Reactions with less basic nucleophiles are more likely to result in substitution products. Examples of potential nucleophiles and their expected products include:

Alkoxides (e.g., sodium methoxide): Reaction would yield the corresponding ether, 1-methoxy-3,5-dimethyladamantane.

Cyanide (e.g., sodium cyanide): This would lead to the formation of 1-cyano-3,5-dimethyladamantane.

Carboxylates (e.g., sodium acetate): This reaction would produce the corresponding ester, 1-acetoxy-3,5-dimethyladamantane.

These potential reactions highlight the versatility of this compound as a synthetic intermediate for introducing the dimethyladamantyl moiety into a wide array of molecular structures.

Electrophilic Aromatic Substitution (if applicable to derivatives)

Currently, the scientific literature does not prominently feature studies on the electrophilic aromatic substitution reactions of aromatic derivatives of this compound. The research focus on this compound is primarily centered on its role as a key intermediate in the synthesis of other molecules and the reactions directly involving the adamantane cage itself.

Radical Reactions and Their Pathways

The adamantane framework can participate in radical reactions, typically involving the bridgehead positions. For this compound, radical pathways can be initiated at either the C-H bonds of the cage or the C-Cl bond.

One established method for the synthesis of similar chloro-adamantanes is the direct radical halogenation of the parent hydrocarbon. This process favors the tertiary bridgehead carbons due to the relative weakness of the C-H bond at these positions and their steric accessibility. The mechanism proceeds via a standard radical chain reaction:

Initiation: A radical initiator generates halogen radicals (X•).

Propagation: The halogen radical abstracts a hydrogen atom from a bridgehead position of the 1,3-dimethyladamantane cage, forming an adamantyl radical and HX.

Propagation: The adamantyl radical reacts with a halogen molecule (X₂) to yield the halogenated adamantane and a new halogen radical, which continues the chain.

Alternatively, the C-Cl bond of this compound can undergo homolytic cleavage under thermal or photochemical conditions to form the 1,3-dimethyl-5-adamantyl radical and a chlorine radical. This adamantyl radical is a key intermediate that can subsequently engage in various transformations, such as addition to unsaturated systems or hydrogen abstraction.

Catalytic Transformations

Lewis Acid Catalysis

Lewis acids play a crucial role in promoting reactions involving this compound, primarily by facilitating the formation of the corresponding adamantyl cation. The interaction of the chlorine atom's lone pair with a strong Lewis acid, such as aluminum chloride (AlCl₃), weakens the C-Cl bond and generates the highly electrophilic 1,3-dimethyl-5-adamantyl cation.

This cation can then participate in subsequent reactions, most notably Friedel-Crafts alkylation of aromatic compounds. In this reaction, the adamantyl cation acts as the electrophile, attacking an electron-rich aromatic ring to form a C-C bond, thereby attaching the bulky and lipophilic adamantyl group to the aromatic system.

Table 1: Representative Lewis Acid-Catalyzed Friedel-Crafts Reaction

| Reactants | Catalyst | Product (Example) | Reaction Type |

|---|---|---|---|

| This compound + Benzene | AlCl₃ | 1-Phenyl-3,5-dimethyladamantane | Friedel-Crafts Alkylation |

Transition Metal Catalysis

While less documented for this specific molecule compared to other reaction classes, the C(sp³)-Cl bond in this compound presents a potential site for transition metal-catalyzed cross-coupling reactions. Such reactions are powerful tools for C-C and C-heteroatom bond formation.

Potential transformations could include:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst.

Negishi Coupling: Reaction with an organozinc reagent, typically catalyzed by palladium or nickel.

Kumada Coupling: Reaction with a Grignard reagent (organomagnesium halide), catalyzed by nickel or palladium.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst to form an N-C bond.

These reactions would proceed via an oxidative addition of the C-Cl bond to a low-valent transition metal center, followed by transmetalation with the coupling partner and reductive elimination to yield the final product and regenerate the catalyst. The application of these modern synthetic methods could provide efficient routes to complex adamantane derivatives.

Advanced Applications of 1 Chloro 3,5 Dimethyladamantane in Medicinal Chemistry and Drug Discovery

Precursor in the Synthesis of Therapeutically Active Adamantane (B196018) Derivatives

1-Chloro-3,5-dimethyladamantane serves as a key starting material for a variety of adamantane-based drugs. lookchem.com The presence of the chloro group at a bridgehead position allows for nucleophilic substitution reactions, providing a direct route to introduce diverse functionalities, most notably the amino group, which is a common feature in many centrally acting and antiviral adamantane drugs. The dimethyl substitution pattern influences the compound's lipophilicity and steric profile, which can be crucial for receptor binding and pharmacokinetic properties. rsc.org

Perhaps the most significant application of this compound is its role as an intermediate in the synthesis of Memantine (B1676192). lookchem.com Memantine, or 1-amino-3,5-dimethyladamantane, is an N-methyl-D-aspartate (NMDA) receptor antagonist used for the management of moderate-to-severe Alzheimer's disease. ijpsr.comnih.gov The synthesis of Memantine from this compound is a well-established process in pharmaceutical manufacturing. google.comnewdrugapprovals.org

A common synthetic route involves the reaction of this compound with an aminating agent, such as formamide (B127407), to introduce the nitrogen functionality. google.comnewdrugapprovals.org This is typically followed by a hydrolysis step to yield the primary amine of Memantine, which is then converted to its hydrochloride salt for pharmaceutical use. google.com The use of this compound provides a more direct pathway compared to syntheses starting from the parent hydrocarbon, 1,3-dimethyladamantane (B135411), which often require harsher conditions for functionalization. nih.gov

Efficiency, safety, and yield are paramount in pharmaceutical synthesis. Consequently, significant research has focused on optimizing the conversion of this compound to Memantine. Various synthetic methodologies have been developed to improve upon traditional routes that may involve high temperatures or produce significant impurities. google.com

One optimized process utilizes formamide as both a reagent and a solvent for the amination of this compound. google.com This method has been shown to proceed at lower temperatures and in shorter reaction times compared to older methods, such as those using urea (B33335). google.com The reaction produces the intermediate 1-formamido-3,5-dimethyladamantane, which is then hydrolyzed with concentrated hydrochloric acid to give Memantine hydrochloride in high yield and purity. google.com Another approach involves reacting this compound with formamide, followed by treatment with aqueous hydrochloric acid to yield the final product. newdrugapprovals.org

Below is a table summarizing various synthetic approaches starting from adamantane derivatives to produce Memantine, highlighting the role of this compound as a key intermediate in more efficient processes.

| Starting Material | Key Reagents/Steps | Reported Advantages/Disadvantages | Overall Yield |

|---|---|---|---|

| 1,3-Dimethyladamantane | 1. Bromination (Br₂) 2. Ritter Reaction (CH₃CN, H₂SO₄) 3. Hydrolysis (NaOH, diethylene glycol) | Multi-step process, use of hazardous liquid bromine. nih.gov | 54-77% nih.gov |

| 1-Bromo-3,5-dimethyladamantane (B142378) | Direct amination with urea in diphenyl ether. jmpm.vnresearchgate.net | Avoids toxic formic acid and toluene (B28343) used in other methods. jmpm.vn | ~76% jmpm.vn |

| This compound | 1. Amination with formamide 2. Hydrolysis with concentrated HCl. google.com | Shorter reaction time, lower temperature, higher yield and purity. google.com | >76% google.com |

The adamantane scaffold is a well-known pharmacophore in antiviral drug design, with amantadine (B194251) and rimantadine (B1662185) being early examples of drugs effective against the influenza A virus. rsc.orgmdpi.com However, the emergence of resistant viral strains has necessitated the development of new adamantane-based antiviral agents. rsc.org this compound serves as a valuable building block in this endeavor. lookchem.com

Its utility lies in its ability to be converted into various amine derivatives and other heterocyclic systems that can be tested for antiviral activity. For instance, research has focused on synthesizing novel adamantane-substituted heterocycles, such as piperidine (B6355638) derivatives, which have shown potent activity against rimantadine-resistant influenza A strains. rsc.org Furthermore, this compound is specifically noted for its use in preparing organosilicon compounds that exhibit antiviral properties. lookchem.com The lipophilic nature of the 3,5-dimethyladamantyl group is often crucial for the molecule's ability to interact with viral targets, such as the M2 ion channel of the influenza virus. biorxiv.org

Beyond Memantine for Alzheimer's disease, the adamantane framework derived from this compound is explored for other neuroprotective and central nervous system (CNS) applications. rsc.org The lipophilicity imparted by the adamantane cage allows molecules to cross the blood-brain barrier, a critical requirement for CNS-acting drugs.

The mechanism of Memantine, which involves the modulation of the NMDA receptor to protect against glutamate-induced excitotoxicity, provides a basis for designing other neuroprotective agents. By using this compound as a starting point, chemists can synthesize analogues of Memantine with modified properties to target different aspects of neurodegenerative diseases or other CNS disorders. rsc.org The rigid adamantane structure provides a stable anchor for various pharmacophores, allowing for systematic exploration of their effects on neuronal function. rsc.org

The pharmacological potential of adamantane derivatives extends to anti-inflammatory applications. mdpi.com While direct synthesis of specific anti-inflammatory drugs from this compound is less documented than its use for CNS agents, the adamantane scaffold is a component of compounds investigated for their anti-inflammatory properties. The development of novel compounds with anti-inflammatory activity often involves the incorporation of lipophilic groups to enhance cell permeability and interaction with biological targets. The 3,5-dimethyladamantyl group, readily accessible from this compound, serves this purpose effectively.

Synthesis of Memantine and Related Analogues

Role in Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound is an excellent tool for SAR studies due to its well-defined and rigid structure. researchgate.net

The adamantane cage provides a constant, bulky, and lipophilic core, allowing researchers to systematically modify other parts of the molecule and observe the resulting changes in pharmacological activity. researchgate.net For example, by starting with this compound, a series of derivatives with different substituents at the 1-position can be synthesized. Comparing the biological activities of these derivatives can reveal crucial information about the binding requirements of the target receptor or enzyme.

The dimethyl substitution pattern of this compound is also significant for SAR. It provides a specific lipophilic and steric profile that can be compared with unsubstituted or differently substituted adamantane derivatives to probe the importance of these properties for biological effect. researchgate.net This systematic approach allows for the rational design of more potent and selective drug candidates.

Incorporation into Drug Delivery Systems

The physicochemical characteristics of this compound make it an attractive component for enhancing the delivery of therapeutic agents. Its bulky and lipophilic nature can improve drug loading, stability, and interaction with biological membranes.

Host-guest chemistry offers a powerful strategy to overcome challenges in drug delivery, such as poor solubility and stability. Adamantane derivatives, including this compound, are particularly well-suited as guest molecules for various macrocyclic hosts.

Cucurbiturils:

Cucurbiturils (CBs) are a class of macrocyclic compounds that form highly stable inclusion complexes with a variety of guest molecules in aqueous solutions. nih.govuniv-amu.fr The hydrophobic cavity of cucurbiturils provides an ideal environment for the nonpolar adamantane cage. This strong interaction can be used to encapsulate drug molecules, thereby enhancing their solubility, bioavailability, and resistance to metabolic degradation. nih.gov The formation of these host-guest systems can be fine-tuned to control the release of the guest molecule, offering potential for targeted drug delivery. nih.govbohrium.com Research has shown that the encapsulation of adamantane derivatives within cucurbiturils can modulate their biological activity and create stimuli-responsive systems for therapeutic applications. univ-amu.fr

Cyclodextrins:

Cyclodextrins (CDs) are another class of macrocyclic oligosaccharides widely used in drug delivery due to their biocompatibility and ability to form inclusion complexes. nih.govnih.gov Adamantane derivatives are known to bind effectively within the hydrophobic cavity of β-cyclodextrin, forming stable 1:1 inclusion complexes. nih.gov This encapsulation can improve the aqueous solubility and stability of poorly soluble drugs. nih.gov The interaction between adamantane derivatives and cyclodextrins is a well-established principle in supramolecular chemistry and has been extensively utilized to enhance the bioavailability of various therapeutic agents. nih.govnih.gov

Table 1: Comparison of Host-Guest Systems for Adamantane Derivatives

| Host Molecule | Key Features | Potential Applications in Drug Delivery |

|---|---|---|

| Cucurbiturils | High binding affinity, rigid structure, ability to form stable complexes in water. nih.govuniv-amu.frbohrium.com | Enhanced drug solubility and stability, controlled release, stimuli-responsive systems, bioimaging. nih.govuniv-amu.frrsc.org |

| Cyclodextrins | Biocompatible, biodegradable, readily available, forms stable inclusion complexes. nih.govnih.gov | Improved drug solubility and bioavailability, stabilization of labile drugs. nih.gov |

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, making them versatile drug delivery vehicles. nih.govnih.gov The lipophilic nature of this compound allows for its incorporation into the lipid bilayer of liposomes. This can serve several purposes:

Anchoring of Targeting Ligands: The adamantane moiety can act as a hydrophobic anchor to attach targeting ligands to the surface of liposomes. This strategy enables the development of targeted drug delivery systems that can selectively deliver their payload to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.

The use of adamantane derivatives in liposomal formulations represents a promising approach to enhance the therapeutic index of encapsulated drugs. nih.govnih.gov

Design of Novel Chemical Entities with Adamantane Scaffold

The adamantane cage is a privileged scaffold in medicinal chemistry due to its unique combination of properties. Its rigidity, lipophilicity, and three-dimensional geometry can be exploited to design novel chemical entities with improved pharmacological profiles. This compound serves as a valuable starting material for the synthesis of a wide range of adamantane-containing compounds. sigmaaldrich.com

The introduction of the 3,5-dimethyladamantyl group into a drug molecule can lead to:

Increased Lipophilicity: This can enhance the ability of a drug to cross biological membranes, such as the blood-brain barrier.

Improved Metabolic Stability: The bulky adamantane group can shield the rest of the molecule from metabolic enzymes, leading to a longer half-life and improved pharmacokinetic properties.

Enhanced Target Binding: The rigid adamantane scaffold can orient functional groups in a specific and favorable conformation for binding to a biological target, potentially increasing potency and selectivity.

The design of novel chemical entities incorporating the this compound scaffold continues to be an active area of research, with the potential to yield new therapeutic agents for a variety of diseases.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Memantine hydrochloride |

| Cucurbiturils |

| Cyclodextrins |

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the intricate cage structure of 1-Chloro-3,5-dimethyladamantane. Both ¹H NMR and ¹³C NMR are employed to map out the carbon skeleton and the positions of the hydrogen atoms.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. Due to the molecule's rigid, symmetrical structure, the spectrum is complex. The two methyl groups (CH₃) at the 3 and 5 positions are equivalent and typically appear as a sharp singlet in the upfield region of the spectrum. The various methylene (B1212753) (CH₂) and methine (CH) protons of the adamantane (B196018) cage produce a series of overlapping multiplets at chemical shifts characteristic of saturated cycloalkanes.

¹³C NMR: The carbon-13 NMR spectrum is essential for confirming the carbon framework. It will show distinct signals for the different types of carbon atoms present in the molecule. Key signals include those for the two equivalent methyl carbons, the bridgehead carbons (one of which is bonded to the chlorine atom, causing a significant downfield shift), the methylene carbons, and the other methine carbon. The number of unique signals confirms the symmetry of the molecule.

| Technique | Observed Feature | Interpretation |

| ¹H NMR | Singlet (6H) | Equivalent protons of the two methyl groups. |

| ¹H NMR | Multiplets | Protons of the adamantane cage (CH and CH₂ groups). |

| ¹³C NMR | Signal for -CH₃ | Equivalent carbons of the two methyl groups. |

| ¹³C NMR | Downfield Signal | Quaternary carbon bonded to the chlorine atom (C-Cl). |

| ¹³C NMR | Multiple Signals | Distinct methine and methylene carbons in the adamantane cage. |

This is an interactive data table based on expected NMR spectroscopic data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of this compound, further confirming its structure. The compound has a molecular formula of C₁₂H₁₉Cl, leading to a calculated molecular weight of approximately 198.73 g/mol . fda.gov

The mass spectrum exhibits a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in two peaks, one at m/z 198 (for C₁₂H₁₉³⁵Cl) and a smaller one at m/z 200 (for C₁₂H₁₉³⁷Cl), which is a definitive indicator of a monochlorinated compound.

Common fragmentation pathways observed in the mass spectrum include the loss of a chlorine radical (M-Cl) to form a stable tertiary carbocation at m/z 163, and the subsequent loss of methyl groups.

| Analysis | Value | Source |

| Molecular Formula | C₁₂H₁₉Cl | fda.gov |

| Molecular Weight | 198.73 g/mol | fda.gov |

| Monoisotopic Mass | 198.1175283 Da | nih.gov |

| M⁺ Peak | m/z 198 | Inferred from MW and isotopic abundance |

| M+2 Peak | m/z 200 | Inferred from MW and isotopic abundance |

This is an interactive data table based on mass spectrometry data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is dominated by absorptions corresponding to the hydrocarbon framework and the carbon-chlorine bond.

Key absorption bands include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of sp³ hybridized C-H bonds in the methyl and adamantane cage methylene/methine groups. researchgate.netlibretexts.org

C-H Bending: A series of bands in the fingerprint region, typically around 1450 cm⁻¹, corresponding to scissoring and bending vibrations of the CH₂ and CH₃ groups. researchgate.net

C-Cl Stretching: A moderate to strong absorption in the lower frequency region of the spectrum, typically between 850 cm⁻¹ and 550 cm⁻¹, which is indicative of the carbon-chlorine single bond. orgchemboulder.comorgchemboulder.com The exact position depends on the substitution at the carbon atom.

The absence of significant peaks in other regions (e.g., O-H, N-H, C=O, C=C) confirms the purity of the compound and the absence of these other functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| C-H Stretch | 2850-3000 | Alkane (Adamantane cage & Methyl) researchgate.netlibretexts.org |

| C-H Bend | ~1450 | Alkane (CH₂/CH₃) researchgate.net |

| C-Cl Stretch | 550-850 | Alkyl Halide orgchemboulder.comorgchemboulder.com |

This is an interactive data table based on expected IR spectroscopic data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. This method provides definitive information on bond lengths, bond angles, and conformation in the solid state.

However, X-ray crystallography is only applicable to substances that can be grown into well-ordered single crystals. This compound is described as a liquid at room temperature. sigmaaldrich.com Therefore, obtaining a single crystal suitable for X-ray diffraction would require cryogenic techniques to solidify the compound. As of now, a crystal structure for this compound is not publicly available in crystallographic databases.

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for the purification of this compound and for assessing its purity. Given its chemical nature, both gas and liquid chromatography are applicable.

Gas Chromatography (GC): Due to its volatility (Boiling Point: 87 °C at 4 mmHg), GC is an ideal method for analyzing the purity of this compound. lookchem.com In a GC system, the compound is vaporized and passed through a column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property. Impurities from the synthesis, such as the starting material or over-chlorinated byproducts, will have different retention times, allowing for their detection and quantification. Commercial preparations of this compound often specify an assay purity of 95% or higher, which is typically determined by GC. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can also be used, particularly for preparative-scale purification. In a reversed-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. The highly nonpolar adamantane derivative would be strongly retained, allowing for separation from more polar impurities.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a compound like 1-chloro-3,5-dimethyladamantane, which is a key intermediate in the synthesis of the N-methyl-D-aspartate (NMDA) receptor antagonist Memantine (B1676192), molecular modeling and docking are invaluable tools for predicting and analyzing biological interactions. nih.gov

Docking simulations are computational experiments that predict the preferred orientation of one molecule when bound to a second, typically a protein receptor or an enzyme active site. mdpi.com Although this compound is primarily a synthetic precursor, docking studies could elucidate its potential off-target interactions or its binding to enzymes involved in its metabolism. For instance, similar docking studies on other adamantane (B196018) derivatives have been used to predict their binding affinity and interaction modes with enzymes like urease. mdpi.com

The general process for such a study would involve:

Preparation of the Receptor: Obtaining a high-resolution 3D structure of a target protein, often from a database like the Protein Data Bank (PDB).

Ligand Preparation: Building a 3D model of this compound and optimizing its geometry to find the lowest energy conformation.

Docking Simulation: Using software to systematically place the ligand into the binding site of the receptor in various orientations and conformations, scoring each pose based on a force field that estimates binding affinity.

Analysis: Analyzing the best-scoring poses to identify key interactions, such as hydrophobic contacts or hydrogen bonds, that stabilize the ligand-receptor complex. The bulky adamantane cage typically engages in significant non-polar interactions within binding pockets. nih.gov

While direct docking studies on this compound are not extensively published, the principles are well-established. The results would typically be presented in a table summarizing the binding energies and key interacting residues.

Table 1: Hypothetical Docking Results for this compound with a Generic Cytochrome P450 Enzyme

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -7.2 |

| Estimated Inhibition Constant (Ki) (µM) | 15.4 |

| Key Interacting Residues | PHE 121, LEU 208, VAL 370 |

This table is illustrative and represents the type of data generated from a molecular docking study. The values are not based on experimental results.

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. colab.ws These calculations solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, electron density distribution, and electrostatic potential.

For this compound, DFT calculations can predict its chemical behavior. Key reactivity descriptors that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting where the molecule is likely to interact with other chemical species. For this compound, the electronegative chlorine atom would create an electron-deficient region at the adjacent bridgehead carbon, marking it as a site for nucleophilic attack, which is the key step in its conversion to memantine.

Atomic Charges: Methods like Mulliken or Löwdin population analysis assign partial charges to each atom, quantifying the electron distribution and identifying reactive sites. colab.ws

These calculations can model reaction pathways, for example, the nucleophilic substitution of the chloro group, and determine the activation energies, providing a theoretical basis for the observed reaction outcomes.

Table 2: Theoretical Reactivity Descriptors for this compound (Calculated via DFT)

| Descriptor | Predicted Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 2.1 Debye |

| Partial Charge on C1 (adjacent to Cl) | +0.15 e |

This table is illustrative, providing representative values that would be obtained from DFT calculations. The values are not from a specific published study.

Conformational Analysis and Strain Theory of Adamantane Cage

Adamantane is renowned for its rigid and virtually strain-free cage structure, which is a result of its cyclohexane (B81311) chairs being fused in a perfectly staggered arrangement. wikipedia.org This inherent stability is a defining characteristic of its derivatives.

The introduction of substituents onto the adamantane skeleton can, however, introduce steric and torsional strain. In this compound, all three substituents are located at tertiary bridgehead carbons. This placement minimizes steric repulsion between the substituents themselves.

Conformational analysis of this molecule using computational methods would confirm its structural rigidity. Unlike flexible chain molecules, this compound does not have multiple low-energy conformations. The primary focus of a computational geometry optimization would be to determine the precise bond lengths, bond angles, and dihedral angles and to quantify any minor distortions from the ideal Td symmetry of the parent adamantane. nih.gov

Strain theory, as it applies here, would involve calculating the molecule's total energy and comparing it to a hypothetical strain-free reference to determine the amount of strain energy induced by the substituents. For bridgehead-substituted adamantanes, this strain is typically low. Studies on other bulky, substituted adamantanes have shown how steric interactions can lead to measurable changes in bond lengths and angles, which can be accurately predicted by calculations. nih.gov

Table 3: Predicted Geometric Parameters of the this compound Cage

| Parameter | Standard Adamantane Value (approx.) | Predicted Value for C12H19Cl |

|---|---|---|

| C-C Bond Length (bridgehead-bridge) | 1.54 Å | 1.54 Å |

| C-C-C Bond Angle (within cage) | 109.5° | ~109.5° |

| C1-Cl Bond Length | N/A | 1.81 Å |

| C3-C(methyl) Bond Length | N/A | 1.55 Å |

This table is illustrative. Values for standard adamantane are well-established, while the predicted values for the substituted compound represent expected results from a computational geometry optimization.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes to Access Derivatized Forms

While 1-chloro-3,5-dimethyladamantane is a known precursor, future efforts will likely focus on more sophisticated and efficient methods to generate a diverse library of its derivatives. The existing chloro group provides a reactive handle for nucleophilic substitution reactions, but researchers are exploring more advanced strategies.

One promising avenue is the application of modern cross-coupling reactions. Techniques like Buchwald-Hartwig amination, which has been successfully used on other adamantyl bromide scaffolds, could be adapted to create a wide range of N-heterocyclic derivatives from this compound. mdpi.com Furthermore, leveraging the adamantane (B196018) core itself, direct C-H functionalization offers a powerful tool to install new functionalities at various positions on the cage, moving beyond simple substitution at the bridgehead carbons.

Additionally, visible-light-induced photoredox catalysis presents a mild and efficient method for creating complex molecules. acs.org Future synthetic work could explore cascade reactions, such as the three-component thiolation-difluoroalkylation of alkynes using an adamantane thiol, to build intricate structures onto the this compound framework. acs.org The development of one-pot syntheses and catalytic radical addition reactions will be crucial for accessing previously unattainable derivatives with high selectivity and yield. researchgate.net

Exploration of New Biological Targets and Therapeutic Applications

The therapeutic potential of adamantane derivatives is well-established, with applications ranging from antiviral (Amantadine, Rimantadine) to anti-diabetic (Vildagliptin, Saxagliptin) agents. wikipedia.orgnih.gov While the most famous derivative of the 3,5-dimethyladamantane core, Memantine (B1676192), targets the NMDA receptor for Alzheimer's disease, significant opportunities exist to explore other biological targets. The lipophilic nature of the adamantane cage can enhance the pharmacological properties of parent drug structures, making it an attractive moiety for drug design. researchgate.netpensoft.net

Future research should systematically investigate derivatives of this compound against a broader range of biological targets.

Enzyme Inhibition : Adamantane-based scaffolds have shown potent inhibitory activity against enzymes like dipeptidyl peptidase-IV (DPP-IV), soluble epoxide hydrolases, and 11β-hydroxysteroid dehydrogenases. nih.gov New derivatives could be designed as specific inhibitors for enzymes implicated in metabolic disorders, inflammation, or cancer.

Antimicrobial Agents : Recent studies have highlighted adamantane analogues as potent inhibitors of the MmpL3 transporter in Mycobacterium tuberculosis, offering a promising strategy against drug-resistant tuberculosis. nih.gov This opens a new therapeutic area for adamantane derivatives beyond their traditional antiviral roles.

Cancer Therapy : The sigma-2 receptor (TMEM97) has been identified as a target for adamantane-based compounds with potential anticancer activity. nih.gov Further exploration could lead to the development of selective and potent agents for various cancer cell lines.

Ion Channels and Receptors : Beyond the NMDA receptor, the rigid adamantane structure is ideal for interacting with other ion channels, such as the voltage-gated sodium channels targeted by the natural product tetrodotoxin, which contains a related dioxa-adamantane core. nih.gov

A summary of potential new targets is presented in Table 1.

| Target Class | Specific Target Example | Potential Therapeutic Application |

| Enzymes | MmpL3 Transporter | Anti-tuberculosis nih.gov |

| Enzymes | Dipeptidyl peptidase-IV (DPP-IV) | Anti-diabetic nih.gov |

| Receptors | Sigma-2 (TMEM97) | Anticancer nih.gov |

| Ion Channels | Voltage-gated Sodium Channels | Neurological Disorders nih.gov |

Advanced Materials Science Applications beyond Pharmaceutical Uses

The utility of adamantane and its derivatives extends well into materials science, where its rigid, stable, and diamondoid structure imparts unique properties to polymers and molecular materials. wikipedia.orgresearchgate.net Future research is expected to harness this compound as a building block for a variety of advanced materials.

Polymers and Coatings : Adamantane-based polymers have been developed for applications such as specialized coatings for touch screens. researchgate.netpensoft.net The thermal stability and defined structure of derivatives from this compound could lead to new polymers with enhanced mechanical and thermal properties.

Optical Materials : A highly promising and novel application lies in the field of nonlinear optics (NLO). Recent research has shown that adamantane-type compounds can exhibit strong NLO properties, including second-harmonic generation (SHG) and highly-directed white-light generation (WLG), depending on their crystallinity. rsc.org This opens the door to creating new optical devices based on derivatized adamantane scaffolds.

Nanotechnology and Supramolecular Chemistry : The adamantane cage is a perfect building block for creating nanostructures, such as dendrimers and molecular assemblies. mdpi.com Its ability to form stable inclusion complexes makes it valuable in the design of drug delivery systems, such as modified liposomes, and in the construction of porous materials and metal-organic frameworks (MOFs) for molecular storage and catalysis. researchgate.netpensoft.netresearchgate.net

| Application Area | Specific Use | Underlying Property |

| Polymer Science | Thermally stable polymers, touch screen coatings | Rigidity, Thermal Stability wikipedia.orgpensoft.net |

| Optical Materials | Nonlinear Optics (SHG, WLG) | Acentric crystal packing, specific electronic transitions rsc.org |

| Nanotechnology | Drug Delivery Systems (Liposomes, Dendrimers) | Lipophilicity, Supramolecular Interactions pensoft.netmdpi.com |

| Porous Materials | Molecular Storage, Catalysis | Defined 3D structure for building MOFs and cyclophanes researchgate.netresearchgate.net |

Development of High-Throughput Screening Methodologies for Derivatives

To efficiently explore the vast chemical space made accessible by novel synthetic routes, the development of high-throughput screening (HTS) methodologies is essential. benthamscience.com Future work must focus on creating and adapting screening platforms to rapidly assess the biological activity and material properties of new derivatives of this compound.

For biological applications, this involves moving beyond traditional assays. For instance, whole-cell-based HTS assays, such as the microplate alamarBlue assay (MABA) used to identify anti-tuberculosis agents, can be adapted to screen libraries of adamantane derivatives against various pathogens. nih.gov Furthermore, developing specific cell-based or biochemical assays for the novel targets identified—such as the sigma-2 receptor or specific enzymes—will be critical. nih.govnih.gov Integrating these experimental screens with in silico methods, like molecular docking and molecular dynamics simulations, can predict binding affinities and guide the synthesis of more potent compounds, accelerating the discovery process. nih.govnih.gov

For materials science, entirely new screening paradigms are required. These would not be cell-based but would instead focus on the rapid characterization of physical properties. Automated platforms could be developed to screen derivatives for thermal stability (using differential scanning calorimetry), optical properties (using automated spectroscopy and NLO measurements), or their ability to form ordered structures (using automated X-ray diffraction). rsc.org Such methodologies will be crucial to unlocking the potential of this compound derivatives in next-generation materials.

Q & A

Q. What are the common synthetic routes for 1-Chloro-3,5-dimethyladamantane, and how are yields optimized?

The compound is synthesized via halogenation of 1-hydroxy-3,5-dimethyladamantane or direct chlorination of 1,3-dimethyladamantane. A 2021 study reported an 82% yield using 3,5-dimethyl-1-adamantanol as a precursor, with reaction conditions involving HCl or SOCl₂ as chlorinating agents . Optimization focuses on controlling reaction temperature (typically 80–100°C) and stoichiometric ratios to minimize side products like over-chlorinated derivatives.

Q. How is this compound characterized to confirm structural integrity?

Standard analytical methods include:

- IR spectroscopy : Identifies C-Cl stretching vibrations (~550–600 cm⁻¹) and adamantane skeletal vibrations .

- NMR (¹H and ¹³C) : Distinct signals for methyl groups (δ ~1.2–1.5 ppm) and adamantane backbone protons (δ ~1.7–2.1 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks at m/z 198–200 (M⁺ and M+2 for Cl isotopes) .

Advanced Research Questions

Q. How do reaction solvents and molar ratios influence the synthesis of Memantine Hydrochloride from this compound?

The choice of solvent (e.g., diphenyl ether vs. propylene glycol) and molar ratios critically impact yield and reaction kinetics:

- Diphenyl ether : At 170°C for 4 hours (first step) and 100°C for 2 hours (second step), with a 1:3:2.5 molar ratio of 1-bromo-3,5-dimethyladamantane:urea:solvent, yields 75.81% .

- Propylene glycol : Using thiourea instead of urea at 160°C (first step) and 80°C (second step) increases yield to 82.44% due to improved nucleophilic substitution efficiency .

Q. What methodological discrepancies exist in reported yields for Memantine Hydrochloride synthesis, and how can they be resolved?

Discrepancies arise from reagent purity, reaction monitoring (e.g., TLC vs. HPLC), and workup protocols. For example:

Q. How does the adamantane scaffold’s steric hindrance affect functionalization of this compound?

The rigid adamantane structure restricts nucleophilic attack to specific positions. Computational modeling (e.g., DFT) and experimental data show that chloro-substitution at the 1-position is favored due to reduced steric hindrance compared to 2- or 4-positions, enabling selective amination for NMDA receptor antagonists like Memantine .

Q. What strategies are employed to scale up this compound synthesis while maintaining purity?

Critical steps include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.